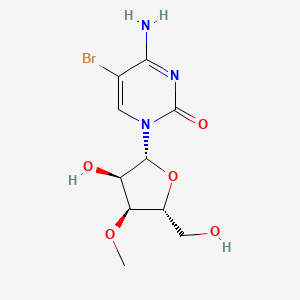
5-Bromo-3'-O-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3’-O-methylcytidine: is a modified nucleoside, which is a derivative of cytidine. This compound features a bromine atom at the 5th position of the cytosine ring and a methyl group at the 3’ position of the ribose sugar. Such modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3’-O-methylcytidine typically involves the bromination of cytidine derivatives. One common method is the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-5 position of pyrimidine nucleosides . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-Bromo-3’-O-methylcytidine may involve large-scale bromination reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3’-O-methylcytidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Mild Acids and Bases: Used to control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted nucleosides with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3’-O-methylcytidine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on DNA and RNA function. It can be incorporated into oligonucleotides to investigate the role of bromine in nucleic acid stability and interactions.
Medicine: Modified nucleosides like 5-Bromo-3’-O-methylcytidine can be used to develop drugs that target specific pathways in viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable for creating radiolabeled compounds for imaging and treatment.
Wirkmechanismus
The mechanism of action of 5-Bromo-3’-O-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The bromine atom can participate in hydrogen bonding and van der Waals interactions, affecting the structure and function of DNA and RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2’-deoxyuridine: Another brominated nucleoside used in antiviral therapies.
5-Methylcytidine: A methylated nucleoside with roles in epigenetic regulation.
5-Iodo-2’-deoxyuridine: Used in diagnostic imaging and cancer treatment.
Uniqueness: 5-Bromo-3’-O-methylcytidine is unique due to its specific bromine and methyl modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
494210-76-3 |
|---|---|
Molekularformel |
C10H14BrN3O5 |
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14BrN3O5/c1-18-7-5(3-15)19-9(6(7)16)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
KVKYMICBWIEBBJ-JXOAFFINSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=C(C(=NC2=O)N)Br)CO |
Kanonische SMILES |
COC1C(OC(C1O)N2C=C(C(=NC2=O)N)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


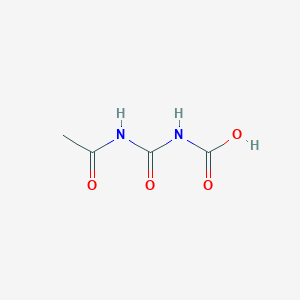
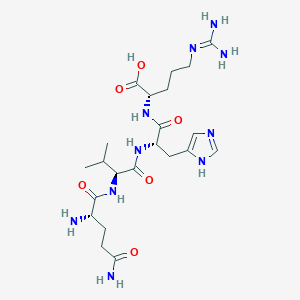
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
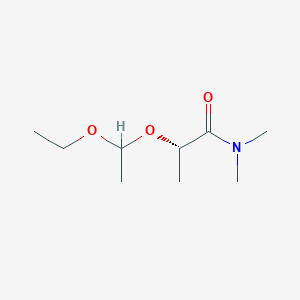
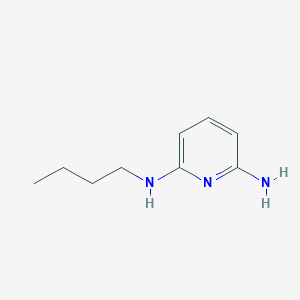
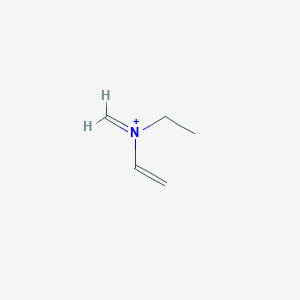
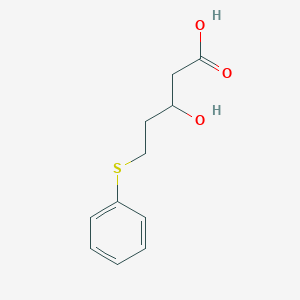
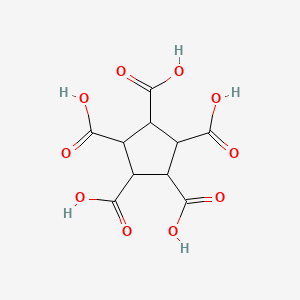
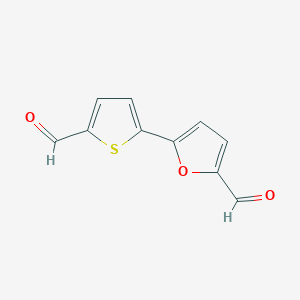
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
